2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane

Lipophilicity ADME profiling Solubility prediction

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane (CAS 1629325-66-1) is a dibrominated aromatic acetal with the molecular formula C₁₀H₁₀Br₂O₃ and a molecular weight of 337.99 g·mol⁻¹. The compound features a 1,3-dioxolane ring protecting a benzaldehyde equivalent, with two bromine atoms at the 3- and 5-positions and a methoxy group at the 4-position of the phenyl ring.

Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
CAS No. 1629325-66-1
Cat. No. B6298263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane
CAS1629325-66-1
Molecular FormulaC10H10Br2O3
Molecular Weight337.99 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)C2OCCO2)Br
InChIInChI=1S/C10H10Br2O3/c1-13-9-7(11)4-6(5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3
InChIKeyFKKGFGJGWKDODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane (CAS 1629325-66-1): Physicochemical Identity and Procurement-Grade Specification


2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane (CAS 1629325-66-1) is a dibrominated aromatic acetal with the molecular formula C₁₀H₁₀Br₂O₃ and a molecular weight of 337.99 g·mol⁻¹ . The compound features a 1,3-dioxolane ring protecting a benzaldehyde equivalent, with two bromine atoms at the 3- and 5-positions and a methoxy group at the 4-position of the phenyl ring . Commercially sourced at 98% purity from multiple vendors including Fluorochem (via CymitQuimica) and LeYan , the compound is catalogued under MDL MFCD31619397 and InChIKey FKKGFGJGWKDODU-UHFFFAOYSA-N . Its computed XlogP of 2.7 and topological polar surface area of 27.7 Ų place it in a moderate lipophilicity range distinct from its closest de-methoxylated analog .

Why 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane Cannot Be Replaced by Generic Analogs: Structural Determinants of Synthetic Utility


The simultaneous presence of two bromine atoms on the phenyl ring, a methoxy substituent para to the acetal carbon, and a protected aldehyde in the form of the 1,3-dioxolane ring creates a unique orthogonal reactivity profile that no single analog replicates . The methoxy group modulates both electronic character and lipophilicity relative to the non-methoxylated 2-(3,5-dibromophenyl)-1,3-dioxolane ; the dual bromination provides two sequential cross-coupling handles absent in mono-bromo variants ; and the dioxolane acetal masks the aldehyde from nucleophilic or basic conditions that would degrade 3,5-dibromo-4-methoxybenzaldehyde . Simply interchanging compounds within this class creates an immediate mismatch in the number of reactive sites, electronic profile, or functional group compatibility, each of which can derail synthetic routes that depend on precise chemoselectivity .

Quantitative Differentiation of 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane from Closest Analogs: Head-to-Head Physicochemical and Reactivity Data


Lipophilicity Reduction vs. 2-(3,5-Dibromophenyl)-1,3-dioxolane: XlogP Comparison

The target compound exhibits an XlogP of 2.7, which is 0.42 log units lower than the 3.12 LogP reported for the non-methoxylated analog 2-(3,5-dibromophenyl)-1,3-dioxolane (CAS 773094-77-2) . This reduction reflects the contribution of the para-methoxy substituent, which increases hydrogen-bond acceptor count from 2 to 3 and raises topological PSA from an estimated ~18 Ų to a measured 27.7 Ų .

Lipophilicity ADME profiling Solubility prediction

Bromine Substitution Stoichiometry: Dual vs. Mono-Bromo Cross-Coupling Capacity

The target compound contains two aryl bromine atoms (at positions 3 and 5), providing dual reactive sites for palladium-catalyzed cross-coupling reactions, whereas the closest mono-bromo analog, 2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane (CAS 223418-72-2), possesses only a single bromine atom at the 3-position . The presence of two electronically equivalent C–Br bonds enables either single-site selective coupling or sequential double coupling to access unsymmetrical diaryl architectures without requiring additional halogenation steps .

Cross-coupling Suzuki-Miyaura Sequential functionalization Building block versatility

Protected Aldehyde Function: Dioxolane Acetal Stability vs. Free Aldehyde Comparator

The 1,3-dioxolane ring in the target compound functions as a cyclic acetal protecting group for the aldehyde oxidation state, enabling synthetic operations that would be incompatible with the free aldehyde of 3,5-dibromo-4-methoxybenzaldehyde (CAS 108940-96-1) . The free aldehyde comparator is reactive toward nucleophiles, reducing agents, and strong bases, whereas the dioxolane-masked equivalent is stable to these conditions and can be deprotected by mild aqueous acid when the aldehyde is required . Additionally, the free aldehyde comparator is a solid at ambient temperature (predicted melting point 88.72 °C) , while the target acetal is typically handled as a liquid or low-melting solid, potentially simplifying formulation .

Protecting group strategy Orthogonal synthesis Chemoselectivity Aldehyde masking

Commercial Purity Benchmarking: 98% Target Compound vs. 95% Mono-Bromo Analog

The target compound is routinely offered at 98% purity by at least two independent suppliers: Fluorochem (via CymitQuimica) and LeYan . In contrast, the mono-bromo analog 2-(3-bromo-4-methoxyphenyl)-1,3-dioxolane (CAS 223418-72-2) is listed at 95% minimum purity by CymitQuimica , and the non-methoxylated dibromo analog 2-(3,5-dibromophenyl)-1,3-dioxolane (CAS 773094-77-2) is listed at 95% by AKSci, though higher-purity lots (>98%) are also available from some vendors . The consistent 98% specification for the target compound reduces the risk of unidentified impurities interfering with sensitive catalytic reactions.

Procurement specification Purity threshold Reproducibility Vendor comparison

Bromine Content and Heavy Atom Count: Implications for X-ray Crystallography and Mass Spectrometry Detection

The target compound's two bromine atoms (total heavy atom count = 15; Br mass contribution ~47.3%) provide a distinctive isotopic signature in mass spectrometry and significant anomalous scattering for X-ray crystallography . The mono-bromo analog (1 Br, MW 259.10, heavy atoms = 12) produces a less informative isotopic pattern (1:1 M/M+2 ratio vs. 1:2:1 M/M+2/M+4 for the dibromo compound) . For crystallographic absolute configuration determination, the target compound's two bromine atoms offer stronger anomalous dispersion (f'' at Cu Kα: Br ~1.28 e⁻ per atom) compared to a single bromine atom .

Crystallography Mass spectrometry Heavy atom effect Structure elucidation

Procurement-Relevant Application Scenarios for 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane: Where the Differential Profile Directs Selection


Sequential Double Suzuki-Miyaura Cross-Coupling for Unsymmetrical Biaryl Library Synthesis

When constructing unsymmetrical biaryl libraries for medicinal chemistry hit-to-lead programs, the two electronically similar aryl bromine atoms permit a controlled sequential coupling strategy: a first Suzuki-Miyaura coupling at one bromine site installs diversity element R¹, followed by a second coupling at the remaining bromine to introduce R², all while the dioxolane-protected aldehyde remains inert . This three-point diversification from a single building block is impossible with the mono-bromo analog (CAS 223418-72-2), which can only accommodate one coupling event, and incompatible with the free aldehyde comparator (CAS 108940-96-1), which would undergo side reactions under cross-coupling conditions .

Synthesis of 3,5-Dibromo-4-methoxyphenyl-Derived Natural Product Analogs Requiring Aldehyde Protection

The 3,5-dibromo-4-methoxyphenyl scaffold is a recurring motif in marine natural products, including ianthelliformisamines A–C, which are synthesized via condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with polyamines [1]. The target compound serves as a protected aldehyde precursor that can be elaborated through cross-coupling, Wittig olefination, or other transformations requiring strongly basic or nucleophilic conditions, followed by mild acidic deprotection to unveil the aldehyde for the final condensation step. The 2-(3,5-dibromophenyl)-1,3-dioxolane analog lacks the methoxy group present in the natural product scaffold and is therefore unsuitable for faithful analog generation .

Crystallographic Fragment Screening with Heavy-Atom Phasing Capability

For fragment-based drug discovery campaigns employing X-ray crystallography, the target compound offers dual bromine anomalous scatterers that facilitate experimental phasing of protein-ligand co-crystal structures . The characteristic 1:2:1 bromine isotopic pattern also enables unambiguous identification of the fragment in soak experiments by mass spectrometry. The mono-bromo analog (CAS 223418-72-2) provides only half the anomalous signal, while the non-methoxylated dibromo analog (CAS 773094-77-2) has different binding characteristics due to its higher lipophilicity (LogP 3.12 vs. 2.7) and lack of the methoxy H-bond acceptor .

Building Block Procurement for Parallel Synthesis Where Purity Baseline Directly Impacts Reaction Success Rates

In automated parallel synthesis platforms processing dozens to hundreds of reactions simultaneously, the 98% purity baseline of the target compound—as supplied by Fluorochem and LeYan —reduces the probability of catalyst-poisoning events that would generate false negatives in biological screening cascades. When a synthetic workflow requires a dibromo-methoxy-dioxolane building block, the consistent 98% specification provides a 3-percentage-point purity margin over the 95% mono-bromo alternative , translating to fewer failed wells and higher data completeness in library production.

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